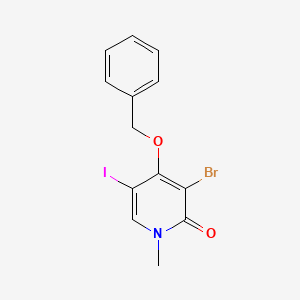

4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one

Beschreibung

Eigenschaften

CAS-Nummer |

920490-91-1 |

|---|---|

Molekularformel |

C13H11BrINO2 |

Molekulargewicht |

420.04 g/mol |

IUPAC-Name |

3-bromo-5-iodo-1-methyl-4-phenylmethoxypyridin-2-one |

InChI |

InChI=1S/C13H11BrINO2/c1-16-7-10(15)12(11(14)13(16)17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

InChI-Schlüssel |

RJFCZHNDWJALRP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C(=C(C1=O)Br)OCC2=CC=CC=C2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation Reactions

Halogenation is a common method to introduce bromine and iodine into organic compounds.

Bromination : The bromine atom can be introduced using N-bromosuccinimide (NBS) in the presence of light or heat, which facilitates the addition of bromine to the pyridine ring.

Iodination : Iodine can be introduced through electrophilic iodination using iodine monochloride (ICl) or iodine in acetic acid, which selectively adds iodine to the aromatic ring.

Etherification

The introduction of the benzyloxy group can be achieved through etherification reactions.

- Benzylation : The benzyloxy group can be introduced by reacting the hydroxyl group of a pyridine derivative with benzyl bromide in the presence of a base such as potassium carbonate. This reaction typically requires heating to facilitate nucleophilic substitution.

Specific Synthesis Pathways

A detailed analysis of specific synthesis pathways is presented below.

Synthesis via Sequential Halogenation and Benzylation

Starting Material : Begin with 1-methylpyridin-2(1H)-one .

Bromination : React with NBS under UV light to yield 3-bromo-1-methylpyridin-2(1H)-one .

Iodination : Treat the brominated product with ICl to obtain 5-iodo-3-bromo-1-methylpyridin-2(1H)-one .

Benzylation : Finally, react with benzyl bromide in the presence of potassium carbonate to yield 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one .

Alternative Synthesis Using Coupling Reactions

Yield and Purification

After synthesis, purification is crucial to obtain the desired compound in high purity. Common purification techniques include:

Column Chromatography : Utilizing silica gel columns with appropriate solvent systems (e.g., hexane/ethyl acetate) to separate products based on polarity.

Recrystallization : This method can also be employed if the product has suitable solubility characteristics.

Data Table

The following table summarizes key data related to the synthesis methods discussed:

| Step | Reaction Type | Reagents Used | Expected Product |

|---|---|---|---|

| 1 | Bromination | NBS | 3-bromo-1-methylpyridin-2(1H)-one |

| 2 | Iodination | ICl | 5-iodo-3-bromo-1-methylpyridin-2(1H)-one |

| 3 | Benzylation | Benzyl bromide, K₂CO₃ | 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one |

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogen substituents or to convert the pyridinone ring to other structures.

Substitution: The bromo and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 4-(benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one as an anticancer agent. The compound has been synthesized and evaluated for its ability to inhibit specific cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Inhibitors of PD-L1

The compound has also been investigated as a potential inhibitor of the programmed death-ligand 1 (PD-L1), a critical target in immunotherapy for cancer treatment. Research indicates that modifications to the pyridine scaffold can enhance binding affinity to PD-L1, thereby improving therapeutic efficacy .

Synthesis and Derivatives

The synthesis of 4-(benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one typically involves multi-step reactions that can be optimized for yield and purity. A notable method includes using palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of the desired compound from simpler precursors .

Case Study: Synthesis Optimization

In a study focusing on the synthesis of related compounds, researchers employed a one-pot reaction strategy that minimized purification steps while maintaining high yields. This approach was instrumental in generating a library of derivatives for biological testing, highlighting the versatility of the compound's structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-(benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one. Variations in substituents on the pyridine ring have been systematically studied to assess their impact on biological activity. For example, introducing electron-withdrawing groups has been shown to enhance potency against certain targets while maintaining selectivity .

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, while the bromo and iodo substituents can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and analogs:

Key Comparative Insights

Halogenation and Reactivity

- Dual Halogenation (Br and I) : The target compound’s 3-bromo and 5-iodo substituents allow sequential substitution reactions. Iodine, being a superior leaving group, enables efficient Suzuki or Ullmann couplings, whereas bromine offers selectivity in nucleophilic aromatic substitution .

O-Substituent Effects

- Benzyloxy vs. Methoxy : The benzyloxy group in the target compound increases steric bulk compared to the methoxy group in the analog from . This bulk may reduce solubility in polar solvents but enhances stability during synthetic steps .

- Protective Group Utility : Benzyloxy groups are widely used in protecting hydroxyls for later deprotection, a strategy employed in ’s synthesis of oxadiazolone derivatives .

Electronic and Steric Properties

- Fluorine vs.

- Steric Hindrance : The target compound’s iodine at position 5 may introduce steric challenges in planar reactions, whereas the smaller fluorine in ’s compound minimizes such effects .

Biologische Aktivität

4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one is a complex organic compound belonging to the pyridinone family. Its unique structure, characterized by the presence of halogen substituents (bromo and iodo) and a benzyloxy group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 920490-91-1 |

| Molecular Formula | C13H11BrINO2 |

| Molecular Weight | 420.04 g/mol |

| Boiling Point | 433.3 ± 45.0 °C |

| Density | 1.94 ± 0.1 g/cm³ |

| pKa | -4.38 ± 0.62 |

Synthesis

The synthesis of 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common method includes the bromination and iodination of a pyridinone precursor, followed by the introduction of the benzyloxy group using specific reagents such as bromine, iodine, and benzyl alcohol under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The halogen substituents may enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.

- Halogen Bonding : The presence of bromo and iodo groups can facilitate unique interactions through halogen bonding, affecting biological pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one | MCF-7 | TBD |

| Related Indolinones | MCF-7 | 7.17 ± 0.94 |

| Related Indolinones | A549 | 2.93 ± 0.47 |

These findings suggest that modifications in the structure can lead to varying degrees of anticancer potency .

Other Biological Activities

Besides anticancer properties, research indicates that compounds similar to 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1H)-one may exhibit other biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promise against various microbial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in preliminary studies.

Case Studies

A case study involving a series of pyridinone derivatives demonstrated significant anticancer activity against breast and lung cancer cell lines. The study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action for these compounds, reinforcing the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.